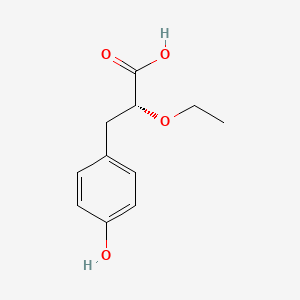

(R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Übersicht

Beschreibung

®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a propionic acid moiety. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid can be achieved through several methods. One common approach involves the esterification of ®-3-(4-hydroxyphenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the direct alkylation of ®-3-(4-hydroxyphenyl)-propionic acid using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Analyse Chemischer Reaktionen

Esterification and Transesterification

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. A patented synthesis route demonstrates transesterification using ethanol and hydrochloric acid :

text(R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid + Ethanol → Ethyl ester derivative

Conditions :

-

Solvent: Ethyl acetate/ethanol mixture

-

Catalyst: HCl (37% aq.)

-

Temperature: Reflux (72°C)

Saponification of Esters

The ethyl ester derivative is hydrolyzed to regenerate the carboxylic acid using lithium hydroxide :

textEthyl ester + LiOH → (R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid + Ethanol

Conditions :

Acid-Catalyzed Hydrolysis

Methanesulfonic acid facilitates hydrolysis in toluene solutions under reflux , though this is less common than alkaline hydrolysis.

Hydrogenation and Deprotection

The compound participates in catalytic hydrogenation to remove protective groups. In a synthesis pathway :

textBenzyl-protated derivative + H₂ (Pd/C catalyst) → Deprotected (R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid

Conditions :

Sulfonation Reactions

The phenolic hydroxyl group reacts with electrophilic agents like trifluoromethanesulfonyl chloride :

text(R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid + CF₃SO₂Cl → Trifluoromethanesulfonate ester

Conditions :

-

Base: Triethylamine

-

Solvent: Dichloromethane

-

Temperature: -10°C to room temperature

Benzyl Protection

Benzyl groups are introduced via nucleophilic substitution to protect reactive sites during synthesis :

text4-(2-Hydroxyethyl)phenol + Benzyl bromide → Benzyl-protected intermediate

Conditions :

-

Base: Potassium carbonate

-

Solvent: Acetonitrile

-

Temperature: Reflux (82°C)

Methanesulfonyl Protection

Methanesulfonic acid is used to stabilize intermediates during crystallization , though detailed mechanisms remain proprietary.

Mechanistic Insights

-

Esterification : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by ethanol .

-

Sulfonation : Triethylamine deprotonates the phenolic -OH, generating a phenoxide ion that reacts with trifluoromethanesulfonyl chloride .

-

Hydrogenation : Heterogeneous catalysis on Pd/C surfaces cleaves benzyl ether bonds via adsorbed hydrogen atoms .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is being investigated for its potential therapeutic properties:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit macrophage foam cell formation, which is crucial in the development of atherosclerosis. It regulates lipid metabolism and reduces oxidative stress by promoting cholesterol efflux through up-regulation of ABCA1 and SR-B1 mRNA expressions.

- Antioxidant Activity : Its structure allows it to interact with specific receptors involved in cellular signaling pathways related to inflammation, such as nuclear factor kappa-B (NF-kB) pathways.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its chiral nature makes it particularly useful for synthesizing enantiomerically pure compounds.

Biochemical Studies

This compound can be utilized as a probe in biochemical studies to explore its interactions with various biological targets. Its structural similarity to bioactive molecules enables it to serve as a precursor in pharmaceutical synthesis.

Agrochemicals and Fine Chemicals

The compound can be employed as an intermediate in the production of agrochemicals and other fine chemicals due to its reactive functional groups .

Polymer Production

Industrially, this compound is also explored for its potential use in polymer synthesis, contributing to the development of new materials with desirable properties.

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammatory markers in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Synthesis and Application

Research on the synthesis pathways of this compound revealed efficient methods for producing high-purity enantiomers suitable for pharmaceutical applications. These methods included esterification and alkylation processes that optimize yield and purity .

Wirkmechanismus

The mechanism of action of ®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The ethoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake. The propionic acid moiety can interact with active sites of enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-(4-Hydroxyphenyl)-propionic acid: Lacks the ethoxy group, making it less lipophilic.

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid: The enantiomer of the compound, with potentially different biological activities.

4-Hydroxyphenylacetic acid: Lacks the propionic acid moiety, resulting in different reactivity and applications.

Uniqueness

®-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is unique due to its combination of functional groups and chiral center. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.

Biologische Aktivität

(R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, also known as (R)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, is a chiral compound with significant biological activity. Its unique structure comprises an ethoxy group, a propionic acid moiety, and a hydroxyphenyl group, contributing to its therapeutic potential in various biochemical processes. The molecular formula is , with a molecular weight of approximately 210.23 g/mol .

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties . It has been shown to inhibit macrophage foam cell formation by regulating lipid metabolism and reducing oxidative stress. Specifically, the compound promotes cholesterol efflux by up-regulating mRNA expressions of ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1), which are crucial for lipid transport in cells .

The mechanism of action involves interactions with specific molecular targets:

- Hydroxyphenyl Group : Participates in hydrogen bonding and π-π interactions, enhancing binding affinity to proteins and enzymes.

- Ethoxy Group : Increases lipophilicity, facilitating cellular uptake.

- Propionic Acid Moiety : Interacts with active sites of enzymes, modulating their activity .

Antioxidant Activity

Due to its structural similarity to other phenolic compounds, this compound may also exhibit antioxidant activity , contributing to its therapeutic profile .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to interact with inflammatory pathways. For instance:

- Cholesterol Transport : The compound's effect on ABCA1 and SR-B1 expression levels was assessed, showing a significant increase in cholesterol efflux from macrophages .

- Inflammatory Cytokines : The compound was found to reduce levels of pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS) .

In Vivo Studies

Animal models have been employed to evaluate the anti-inflammatory effects of this compound:

- Model of Arthritis : In a rat model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups .

- Metabolic Syndrome : The compound has shown potential as a therapeutic agent for metabolic syndrome by improving lipid profiles and reducing inflammation markers .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Hydroxyphenyl)propionic acid | Hydroxy group on phenyl ring | Major microbial metabolite with anti-inflammatory effects |

| Ethyl (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoate | Ethoxy and propionic acid moieties | Precursor for synthesizing (R)-2-Ethoxy compound |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Amino group instead of ethoxy | Involved in neurotransmitter synthesis (tyrosine derivative) |

The uniqueness of this compound lies in its specific chiral configuration and its demonstrated biological activities that differentiate it from these similar compounds. Its potential therapeutic applications make it a subject of ongoing research in medicinal chemistry .

Eigenschaften

IUPAC Name |

(2R)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJUDUJLTNVWCH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436453 | |

| Record name | (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325793-69-9 | |

| Record name | (2R)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.